3-Ethyl-2-methyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

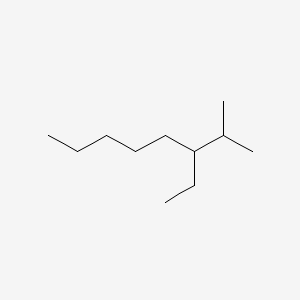

2D Structure

Properties

CAS No. |

62016-16-4 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3-ethyl-2-methyloctane |

InChI |

InChI=1S/C11H24/c1-5-7-8-9-11(6-2)10(3)4/h10-11H,5-9H2,1-4H3 |

InChI Key |

ITDXDXCBDQBZEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical and Physical Properties of 3-Ethyl-2-methyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-Ethyl-2-methyloctane. The information is presented to support research and development activities where this compound may be used as a reference standard, a component in complex hydrocarbon mixtures, or a non-polar solvent.

Chemical and Physical Properties

This compound is a branched-chain alkane. Alkanes are saturated hydrocarbons, meaning they consist entirely of hydrogen and carbon atoms linked by single bonds, making them relatively unreactive compared to other organic compounds.[1][2] The physical state of alkanes at room temperature is dependent on their molecular weight, with smaller molecules being gases and larger ones being liquids or waxy solids.[1][3]

Molecular and Identification Data

The fundamental identification and molecular properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₁H₂₄ | [4] |

| Molecular Weight | 156.31 g/mol | [4][5] |

| CAS Number | 62016-16-4 | [4] |

| SMILES | CCCCCC(CC)C(C)C | [4] |

| InChIKey | ITDXDXCBDQBZEB-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physical properties of alkanes are influenced by factors such as molecular size and branching.[1] An increase in molecular weight generally leads to a higher boiling point due to stronger van der Waals forces.[2][6] Branching, as seen in this compound, tends to lower the boiling point compared to its straight-chain isomer, undecane, because it reduces the surface area for intermolecular contact.[1] Alkanes are non-polar and therefore insoluble in water but soluble in non-polar organic solvents.[6] They are also less dense than water.[3]

| Property | Value | Source |

| Density | 0.754 g/cm³ | [5] |

| Boiling Point | Data not readily available; however, it is a liquid at room temperature.[3] | |

| Melting Point | Data not readily available. | |

| XLogP3-AA | 5.6 | [4] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents.[6] |

Experimental Protocols: Characterization of Branched Alkanes

Specific experimental protocols for the synthesis and detailed analysis of this compound are not widely published. However, general and well-established methods for the analysis of alkanes are applicable. Gas chromatography is a primary technique for the separation and identification of components in a hydrocarbon mixture.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

This protocol outlines a general procedure for analyzing a sample of a branched alkane like this compound to determine its purity and confirm its identity.

Objective: To separate and identify the components of a hydrocarbon sample and determine the purity of this compound.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Helium (carrier gas)

-

Capillary column suitable for hydrocarbon analysis (e.g., non-polar phase)

-

Sample of this compound

-

Volumetric flasks and pipettes

-

Suitable solvent (e.g., hexane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in hexane. The concentration should be within the linear dynamic range of the detector.[8]

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

-

Set the injector temperature to ensure complete vaporization of the sample without degradation.

-

Set the carrier gas (Helium) flow rate to an optimal level for the column being used.

-

For the MS, set the ionization mode (e.g., Electron Ionization) and the mass range to be scanned.

-

-

Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC.[7]

-

Data Acquisition: The GC will separate the components of the sample based on their boiling points and interactions with the stationary phase.[9] As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.

-

Data Analysis:

-

The retention time from the chromatogram can be compared to that of a known standard of this compound for preliminary identification.

-

The mass spectrum of the major peak should be compared to a library of mass spectra (e.g., NIST) to confirm the identity of this compound. The fragmentation pattern will be characteristic of its structure.

-

The purity of the sample can be estimated by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.[9]

-

Logical Workflow for Alkane Analysis

The following diagram illustrates a typical workflow for the analysis of a branched alkane sample.

References

- 1. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 2. Alkane - Wikipedia [en.wikipedia.org]

- 3. Physical Properties of Alkanes and Their Variations [vedantu.com]

- 4. This compound | C11H24 | CID 15174536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. byjus.com [byjus.com]

- 7. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]

- 8. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Ethyl-2-methyloctane

This technical guide provides a comprehensive overview of the chemical compound 3-Ethyl-2-methyloctane, including its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a logical breakdown of its IUPAC naming. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] This name is derived from its chemical structure, which consists of an eight-carbon backbone (octane) with a methyl group at the second carbon and an ethyl group at the third carbon.

Common synonyms and identifiers for this compound include:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1][2] |

| Density | 0.754 g/mL | [2] |

| Boiling Point | 185 °C | [2] |

| Refractive Index | 1.424 | [2] |

Experimental Protocol: Synthesis of this compound

The synthesis of unsymmetrical, branched alkanes such as this compound can be effectively achieved through the Corey-House synthesis.[3][4][5][6] This method allows for the coupling of two different alkyl groups, providing a versatile route to a wide range of alkanes.[3][5][6]

Principle

The Corey-House synthesis involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[3][7] This reaction is highly effective for forming carbon-carbon bonds and is particularly useful for synthesizing alkanes with specific branching.[5][6]

Proposed Synthesis of this compound

This protocol outlines a plausible synthetic route to this compound starting from readily available precursors.

Step 1: Preparation of the Gilman Reagent (Lithium di(pentan-2-yl)cuprate)

-

Materials:

-

Lithium metal

-

Anhydrous diethyl ether

-

Copper(I) iodide (CuI)

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place small pieces of lithium metal in anhydrous diethyl ether.

-

Slowly add a solution of 2-bromopentane in anhydrous diethyl ether from the dropping funnel to the lithium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature until the lithium is consumed, forming a solution of pentan-2-yllithium.

-

In a separate flask, prepare a suspension of copper(I) iodide in anhydrous diethyl ether, and cool it in an ice bath.

-

Slowly add the prepared pentan-2-yllithium solution to the copper(I) iodide suspension with vigorous stirring. This will form the Gilman reagent, lithium di(pentan-2-yl)cuprate, which will appear as a dark-colored solution or suspension.

-

Step 2: Coupling Reaction to form this compound

-

Materials:

-

Lithium di(pentan-2-yl)cuprate solution (from Step 1)

-

Anhydrous diethyl ether

-

-

Procedure:

-

To the freshly prepared Gilman reagent at low temperature (e.g., 0 °C), slowly add a solution of 3-bromohexane in anhydrous diethyl ether.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the coupling reaction.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation to yield pure this compound.

-

Mandatory Visualization

IUPAC Naming Workflow for this compound

The following diagram illustrates the logical steps involved in determining the IUPAC name for this compound.

Caption: IUPAC Naming Workflow for this compound.

References

- 1. This compound | C11H24 | CID 15174536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 4. collegedunia.com [collegedunia.com]

- 5. byjus.com [byjus.com]

- 6. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 7. Corey–House synthesis - Wikipedia [en.wikipedia.org]

3-Ethyl-2-methyloctane CAS number and molecular formula

An In-depth Technical Guide to 3-Ethyl-2-methyloctane

This technical guide provides a concise overview of the chemical and physical properties of this compound, a saturated hydrocarbon. While this compound is not typically a focus of drug development or complex biological research, this document outlines its fundamental characteristics.

Chemical Identity

Chemical Name: this compound

Molecular Formula: C₁₁H₂₄[1][3][4]

Physicochemical Data

A summary of key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 156.31 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C11H24/c1-5-7-8-9-11(6-2)10(3)4/h10-11H,5-9H2,1-4H3 | [1] |

| InChIKey | ITDXDXCBDQBZEB-UHFFFAOYSA-N | [1][3] |

| SMILES | CCCCCC(CC)C(C)C | [1][3] |

Experimental Protocols and Biological Activity

This compound is a branched-chain alkane. Alkanes are nonpolar, saturated hydrocarbons that are generally chemically inert and lack functional groups that would confer significant biological activity. Consequently, they are not typically investigated as drug candidates or for their role in biological signaling pathways. Their primary applications in a research or industrial setting are as solvents, standards for chromatography, or as components of fuel mixtures.

Due to the nature of this compound, there are no established experimental protocols for its use in biological assays or drug development studies. The primary experimental procedures involving this compound would be analytical methods for its identification and quantification, such as gas chromatography and mass spectrometry.

Logical Relationships and Workflows

Given the absence of known biological activity or complex experimental applications, a logical workflow for this compound in a research context would be limited to its synthesis, purification, and analytical characterization.

Caption: A generalized workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-2-methyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism of 3-ethyl-2-methyloctane, a chiral alkane. While specific experimental data for the individual stereoisomers of this compound are not extensively reported in publicly available literature, this document outlines the fundamental principles of its stereochemistry, including the identification of chiral centers and the resulting number of stereoisomers. Furthermore, it presents generalized, yet detailed, experimental protocols for the synthesis, separation, and characterization of these stereoisomers, drawing upon established methodologies for chiral alkanes. This guide is intended to serve as a valuable resource for researchers in organic synthesis, stereochemistry, and drug development who may encounter or be interested in the properties and preparation of chiral hydrocarbons.

Introduction to the Stereochemistry of this compound

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. Its structure contains two stereogenic centers, also known as chiral centers, which gives rise to multiple stereoisomers. The spatial arrangement of the substituents around these chiral centers is critical as it can influence the molecule's physical properties and its interactions with other chiral molecules, a factor of particular importance in pharmacology and materials science.

Identification of Chiral Centers

The IUPAC name, this compound, clearly indicates the positions of the chiral centers:

-

Carbon-2 (C2): This carbon is bonded to a hydrogen atom, a methyl group, an ethyl group, and the rest of the octane (B31449) chain. Since all four substituents are different, C2 is a chiral center.

-

Carbon-3 (C3): This carbon is bonded to a hydrogen atom, an ethyl group, a methyl group attached to C2, and the remainder of the octane chain. As these four groups are distinct, C3 is also a chiral center.

Number of Stereoisomers

The total number of possible stereoisomers can be determined using the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, with two chiral centers, there are 2² = 4 possible stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. The relationships between these isomers are as follows:

-

(2R, 3R)-3-ethyl-2-methyloctane and (2S, 3S)-3-ethyl-2-methyloctane are enantiomers.

-

(2R, 3S)-3-ethyl-2-methyloctane and (2S, 3R)-3-ethyl-2-methyloctane are also enantiomers.

-

The relationship between any other pairing of these isomers (e.g., (2R, 3R) and (2R, 3S)) is diastereomeric.

Physical Properties of Stereoisomers

| Property | Enantiomers (e.g., (2R, 3R) vs. (2S, 3S)) | Diastereomers (e.g., (2R, 3R) vs. (2R, 3S)) |

| Boiling Point | Identical | Different |

| Melting Point | Identical | Different |

| Density | Identical | Different |

| Solubility (achiral solvent) | Identical | Different |

| Optical Rotation | Equal in magnitude, opposite in direction | Different (and not necessarily equal in magnitude or opposite in direction) |

| Spectroscopic Data (NMR, MS) | Identical in an achiral environment | Different |

Synthesis of this compound Stereoisomers

The synthesis of a simple alkane like this compound would typically result in a mixture of all four stereoisomers. A common synthetic approach would be the hydrogenation of a suitable alkene precursor.

General Synthetic Strategy: Alkene Hydrogenation

A plausible precursor for this compound is 3-ethyl-2-methyloct-1-ene or 3-ethyl-2-methyloct-2-ene. Catalytic hydrogenation of this alkene over a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) would yield the desired alkane.

Reaction:

C₁₁H₂₂ (3-ethyl-2-methyloctene) + H₂ --(Catalyst)--> C₁₁H₂₄ (this compound)

This reaction is not stereoselective and will produce a racemic mixture of the (2R, 3R)/(2S, 3S) and (2R, 3S)/(2S, 3R) diastereomers.

Experimental Protocols: Separation and Characterization

The separation of the stereoisomers of this compound is a challenging task due to their similar physical properties and lack of functional groups.

Separation of Stereoisomers

For non-functionalized, volatile alkanes, chiral gas chromatography (GC) is the most effective method for enantiomeric separation.[1] Diastereomers, having different physical properties, can often be separated by standard chromatography techniques, although chiral GC can also resolve them.[2]

Experimental Protocol: Chiral Gas Chromatography (GC)

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

-

Chiral Stationary Phase (CSP): A cyclodextrin-based CSP is recommended for the separation of alkane enantiomers.[1] The choice of a specific derivatized cyclodextrin (B1172386) (e.g., permethylated β-cyclodextrin) will depend on the specific isomers and may require some optimization.

-

Sample Preparation: Dilute the mixture of this compound stereoisomers in a volatile, non-polar solvent such as hexane (B92381) or pentane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

-

Oven Temperature Program: Start at a low initial temperature (e.g., 40-60 °C) and slowly ramp up to a final temperature (e.g., 150-200 °C). A slow temperature ramp is often crucial for resolving stereoisomers.

-

Injection Mode: Split injection to avoid column overloading.

-

-

Data Analysis: The different stereoisomers will have distinct retention times. Enantiomers will be resolved into two separate peaks. The relative peak areas can be used to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the mixture.

Characterization of Stereoisomers

Once separated, the individual stereoisomers can be characterized using various spectroscopic techniques.

Experimental Protocol: Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a pure stereoisomer in a deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR: Acquire ¹H and ¹³C NMR spectra. While the spectra of enantiomers will be identical in an achiral solvent, the spectra of diastereomers will show differences in chemical shifts and coupling constants.

-

Chiral Shift Reagents: To distinguish enantiomers by NMR, a chiral lanthanide shift reagent can be added to the sample. This will induce diastereomeric complexes that will have different chemical shifts for the corresponding protons and carbons of the two enantiomers.

-

-

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Analysis: The mass spectra of all four stereoisomers will be identical, showing the same molecular ion peak and fragmentation pattern. MS is primarily used to confirm the molecular weight and elemental composition of the compound.

-

Visualization of Stereoisomer Relationships and Workflow

Stereoisomer Relationships

Caption: Relationships between the stereoisomers of this compound.

Experimental Workflow

Caption: General workflow for the synthesis, separation, and characterization.

Biological Activity and Signaling Pathways

As a simple, non-functionalized alkane, this compound is not expected to have significant biological activity or be involved in specific signaling pathways. Such hydrocarbons are generally considered to be biologically inert, although they can exhibit anesthetic effects at high concentrations due to their lipophilicity and ability to disrupt cell membranes. There is no information in the scientific literature to suggest that any specific stereoisomer of this compound has a defined role in biological systems.

Conclusion

This technical guide has detailed the stereochemical properties of this compound, identifying its two chiral centers and the resulting four stereoisomers. While specific experimental data for these isomers are scarce, this guide provides a framework for their synthesis, separation, and characterization based on established principles and methodologies for chiral alkanes. The provided experimental protocols and visualizations serve as a practical resource for researchers interested in the stereoisomers of this and similar chiral hydrocarbons. The lack of known biological activity underscores its primary relevance in the fields of stereochemistry and synthetic methodology.

References

3-Ethyl-2-methyloctane structural formula and isomers

An In-depth Technical Guide on 3-Ethyl-2-methyloctane: Structure, Isomerism, and Characterization

This technical guide provides a comprehensive overview of this compound, a branched alkane with the molecular formula C₁₁H₂₄.[1] It is intended for researchers, scientists, and professionals in drug development who require detailed information on the structure, isomerism, physicochemical properties, and analytical characterization of this and related compounds. Alkanes like undecane (B72203) and its isomers are generally of low biological reactivity but are significant as solvents, components of complex hydrocarbon mixtures, and reference standards in analytical chemistry.[2][3]

Molecular Structure and Isomerism

This compound is a saturated hydrocarbon belonging to the undecane family, which has a total of 159 structural isomers.[2][3][4] The structure of this compound features an eight-carbon (octane) backbone with a methyl group at the second carbon and an ethyl group at the third carbon.

Structural Formula:

The condensed structural formula is: CH₃CH(CH₃)CH(CH₂CH₃)(CH₂)₄CH₃ The canonical SMILES representation is: CCCCCC(CC)C(C)C[1][5]

Image: 2D Structure of this compound

Source: PubChem CID 15174536[1]

Types of Isomers

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[6] For this compound (C₁₁H₂₄), two main types of isomerism are relevant: constitutional isomerism and stereoisomerism.

-

Constitutional Isomers: Also known as structural isomers, these compounds have the same molecular formula but differ in their atomic connectivity.[6] this compound is a constitutional isomer of n-undecane and 157 other branched alkanes.[2][7]

-

Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of their atoms. This compound possesses two chiral centers (at carbon atoms 2 and 3), where four different groups are attached. This gives rise to 2² = 4 possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

-

(2R,3R) and (2S,3S) are a pair of enantiomers.

-

(2R,3S) and (2S,3R) are another pair of enantiomers.

-

The relationship between a member of the first pair and a member of the second pair (e.g., (2R,3R) and (2R,3S)) is diastereomeric.[6]

-

The following diagram illustrates the isomeric relationships for C₁₁H₂₄.

Physicochemical Properties of Undecane Isomers

The physical properties of alkane isomers are heavily influenced by the degree of branching. Increased branching generally lowers the boiling point due to a reduction in surface area and weaker intermolecular van der Waals forces.[2] However, more compact and symmetrical molecules may have higher melting points.

| Isomer Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Undecane | 1120-21-4 | C₁₁H₂₄ | 196 | -26 | 0.740 |

| This compound | 62016-16-4 | C₁₁H₂₄ | 184.5 (Predicted) | - | 0.754 [5] |

| 2-Methyldecane | 6975-98-0 | C₁₁H₂₄ | 189.3 | - | 0.737 |

| 3-Methyldecane | 13151-34-3 | C₁₁H₂₄ | 188.1 - 189.1 | -92.9 | 0.742 |

| 4-Methyldecane | 2847-72-5 | C₁₁H₂₄ | 188.7 | - | 0.741 |

| 2,3-Dimethylnonane | 2884-06-2 | C₁₁H₂₄ | 186 | -57.1 (est.) | 0.7438 |

| Data sourced from multiple references.[2][3][5] Boiling point for this compound is a predicted value as experimental data is not readily available. |

Experimental Protocols

Synthesis of Branched Alkanes

A common strategy for synthesizing specific branched alkanes involves the creation of a precursor alcohol via a Grignard reaction, followed by dehydration to an alkene and subsequent hydrogenation. The following protocol is adapted for the synthesis of this compound.[8]

Protocol: Synthesis of this compound via Grignard Reaction

-

Step 1: Formation of Grignard Reagent (sec-Butylmagnesium Bromide)

-

In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq).

-

Add anhydrous diethyl ether and a crystal of iodine.

-

Slowly add a solution of 2-bromobutane (B33332) (1.0 eq) in anhydrous diethyl ether to the stirred suspension. The reaction is initiated by gentle heating. Maintain a gentle reflux until the magnesium is consumed.

-

-

Step 2: Reaction with Aldehyde (Heptanal)

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of heptanal (B48729) (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

-

After addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

-

Step 3: Work-up and Dehydration

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude alcohol (3-ethyl-2-octanol).

-

Add a strong acid catalyst (e.g., p-toluenesulfonic acid) and heat to effect dehydration, yielding a mixture of alkene isomers (primarily 3-ethyl-2-octene).

-

-

Step 4: Hydrogenation

-

Dissolve the alkene mixture in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until hydrogen uptake ceases.

-

-

Step 5: Purification

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Remove the solvent via rotary evaporation.

-

Purify the resulting crude this compound by fractional distillation.

-

Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile compounds like alkane isomers, which often have very similar physicochemical properties.[9] Coupling GC with mass spectrometry (MS) allows for their definitive identification.

Protocol: GC-MS Analysis of C₁₁H₂₄ Isomers

-

Instrumentation:

-

Gas Chromatograph equipped with a capillary column and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for hydrocarbon analysis.

-

Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1.0 mL/min).

-

-

Sample Preparation:

-

Prepare a dilute solution of the hydrocarbon mixture (e.g., 100 ppm) in a volatile solvent like pentane (B18724) or hexane.

-

If using an internal standard for quantification, add it to the sample at a known concentration. n-Undecane can be used as an internal standard when analyzing its branched isomers.[3][4]

-

-

GC Method:

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 5 °C/min to 200 °C.

-

Hold: Maintain 200 °C for 5 minutes.

-

-

Detector Temperature (FID or MS Transfer Line): 280 °C.

-

-

MS Method (if applicable):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Source Temperature: 230 °C.

-

-

Data Analysis:

-

Separation: Isomers will be separated based on their boiling points and interaction with the stationary phase. Generally, more branched isomers elute earlier than less branched or straight-chain isomers.

-

Identification: Identify compounds by comparing their retention times to those of known standards. Confirm identity by matching the obtained mass spectra with library spectra (e.g., NIST/Wiley). The molecular ion peak (M+) for C₁₁H₂₄ will be at m/z 156, with characteristic fragmentation patterns for different isomers.

-

References

- 1. This compound | C11H24 | CID 15174536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. webqc.org [webqc.org]

- 4. Undecane (C11H24) High Purity 99% Available at Attractive Prices, Supplier in Mumbai [nacchemical.com]

- 5. This compound [stenutz.eu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. List of isomers of undecane - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. vurup.sk [vurup.sk]

Spectroscopic Analysis of 3-Ethyl-2-methyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Ethyl-2-methyloctane, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopy for aliphatic hydrocarbons. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on typical values for similar chemical environments in alkanes.[1]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C1) | ~ 0.8-0.9 | Doublet | 3H |

| CH₃ (C1') | ~ 0.8-0.9 | Triplet | 3H |

| CH₃ (C8) | ~ 0.8-0.9 | Triplet | 3H |

| CH (C2) | ~ 1.5-1.7 | Multiplet | 1H |

| CH (C3) | ~ 1.3-1.5 | Multiplet | 1H |

| CH₂ (C4) | ~ 1.2-1.4 | Multiplet | 2H |

| CH₂ (C5) | ~ 1.2-1.4 | Multiplet | 2H |

| CH₂ (C6) | ~ 1.2-1.4 | Multiplet | 2H |

| CH₂ (C7) | ~ 1.2-1.4 | Multiplet | 2H |

| CH₂ (C2') | ~ 1.2-1.4 | Multiplet | 2H |

Note: Protons on aliphatic alkyl groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm.[1]

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~ 10-15 |

| C1' | ~ 10-15 |

| C8 | ~ 14 |

| C2 | ~ 30-35 |

| C3 | ~ 40-45 |

| C4 | ~ 25-30 |

| C5 | ~ 30-35 |

| C6 | ~ 20-25 |

| C7 | ~ 20-25 |

| C2' | ~ 20-25 |

Note: The chemical shifts of carbon atoms in alkanes are influenced by their local electronic environment and substitution pattern.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 156, corresponding to its molecular weight.[2] The fragmentation pattern will be characteristic of a branched alkane, with common losses of alkyl fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Notes |

| 156 | [C₁₁H₂₄]⁺ | Molecular Ion (M⁺) |

| 141 | [M - CH₃]⁺ | Loss of a methyl radical |

| 127 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 113 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 99 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 85 | [M - C₅H₁₁]⁺ | Loss of a pentyl radical |

| 71 | [M - C₆H₁₃]⁺ | Loss of a hexyl radical |

| 57 | [C₄H₉]⁺ | Butyl cation (often a prominent peak) |

| 43 | [C₃H₇]⁺ | Propyl cation (often a prominent peak) |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Note: Fragmentation in alkanes is initiated by the ionization of the molecule, followed by cleavage of C-C bonds to form stable carbocations.[3] The relative abundance of the fragment ions depends on their stability.

Experimental Protocols

NMR Spectroscopy

A general protocol for obtaining NMR spectra of an aliphatic hydrocarbon like this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the neat liquid sample, this compound, in about 0.6-0.7 mL of a deuterated solvent.

-

A common and suitable solvent for non-polar compounds like alkanes is deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as deuterated benzene (B151609) (C₆D₆) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used depending on the desired solvent effect on chemical shifts.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay. For a straightforward alkane, a relatively small number of scans should be sufficient.

-

¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

Mass Spectrometry

A general protocol for obtaining the mass spectrum of a volatile liquid like this compound is as follows:

-

Sample Preparation:

-

For a volatile liquid, direct injection into the mass spectrometer is often possible.

-

Alternatively, the sample can be dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[5]

-

Further dilution to the low µg/mL or ng/mL range may be necessary depending on the sensitivity of the instrument.

-

-

Instrumentation and Ionization:

-

The sample is introduced into the ion source of the mass spectrometer. For a volatile, non-polar compound, Electron Ionization (EI) is a common and effective ionization technique.

-

In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺).

-

-

Mass Analysis and Detection:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion, resulting in a mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound, such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Alkanes | OpenOChem Learn [learn.openochem.org]

- 2. This compound | C11H24 | CID 15174536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (1) H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Elusive Natural Presence of 3-Ethyl-2-methyloctane: A Methodological Guide for the Exploration of Novel Volatile Organic Compounds

A comprehensive investigation into the natural occurrence of 3-Ethyl-2-methyloctane reveals a notable absence of this compound in currently documented natural sources. Extensive searches of scientific literature and chemical databases have not yielded any reports of its isolation or identification from plant, microbial, or animal origins. This technical guide, therefore, addresses this knowledge gap by providing researchers, scientists, and drug development professionals with a robust framework for the discovery and characterization of novel, non-polar volatile organic compounds (VOCs) akin to this compound from natural matrices.

While no quantitative data for this compound exists, this guide presents generalized experimental protocols and logical workflows applicable to the broader search for new natural products.

General Methodological Approach for the Identification of Novel Volatile Organic Compounds

The search for novel VOCs such as this compound from natural sources typically involves a multi-step process encompassing sample collection and preparation, extraction of volatile compounds, analytical separation and identification, and finally, structural elucidation.

Table 1: Summary of General Techniques for VOC Analysis

| Stage | Technique | Description | Key Parameters |

| Extraction | Headspace-Solid Phase Microextraction (HS-SPME) | A solvent-free method where a coated fiber is exposed to the headspace above a sample to adsorb volatile analytes. | Fiber coating, extraction time and temperature, sample matrix. |

| Solvent Extraction | Use of an organic solvent to dissolve and extract VOCs from the sample matrix. | Solvent polarity, temperature, extraction time, sample-to-solvent ratio. | |

| Steam Distillation | Separation of volatile compounds by passing steam through the sample material. | Distillation time, temperature, pressure. | |

| Analytical Separation | Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column. | Column type, temperature program, carrier gas flow rate. |

| Identification | Mass Spectrometry (MS) | Fragments and detects ionized molecules to determine their mass-to-charge ratio, providing a unique fragmentation pattern for identification. | Ionization method (e.g., Electron Ionization), mass analyzer type. |

| Structure Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of a molecule. | 1H NMR, 13C NMR, 2D NMR (COSY, HSQC, HMBC). |

Experimental Protocols: A Generalized Workflow

The following protocols outline a general approach for the isolation and identification of a hypothetical non-polar VOC like this compound from a plant matrix.

Sample Preparation and Extraction

Objective: To extract volatile compounds from the plant material.

Method: Headspace-Solid Phase Microextraction (HS-SPME)

-

Sample Preparation: Fresh or dried plant material (e.g., leaves, flowers) is finely ground and placed in a headspace vial.

-

Internal Standard: A known concentration of an internal standard (e.g., a non-native alkane) is added to the sample for semi-quantitative analysis.

-

Extraction: The vial is sealed and heated to a specific temperature (e.g., 60°C) to encourage the release of volatile compounds into the headspace. An SPME fiber with a non-polar coating (e.g., polydimethylsiloxane, PDMS) is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the VOCs.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the extracted volatile compounds.

Method:

-

Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed compounds are thermally desorbed onto the analytical column.

-

Separation: The compounds are separated on a non-polar capillary column (e.g., DB-5ms) using a temperature program that gradually increases the oven temperature.

-

Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are recorded.

-

Identification: The obtained mass spectra are compared against spectral libraries (e.g., NIST, Wiley) for tentative identification. The retention index of the compound is also calculated and compared with literature values for confirmation.

Logical Workflow and Visualization

The overall process for the discovery of novel natural VOCs can be visualized as a logical workflow.

Caption: A generalized workflow for the identification of volatile organic compounds from natural sources.

Potential Signaling Pathways: A Hypothetical Construct

As this compound has not been identified in a biological context, any discussion of its signaling pathways remains purely hypothetical. If it were, for instance, an insect pheromone, it would likely interact with olfactory receptors in the insect's antennae, triggering a downstream signaling cascade.

Chirality in Branched Alkanes: An In-depth Technical Guide on 3-Ethyl-2-methyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a fundamental concept in stereochemistry with profound implications in pharmacology and drug development. The spatial arrangement of atoms within a molecule can dictate its biological activity, with enantiomers of the same compound often exhibiting vastly different physiological effects. While the focus of chirality is often on molecules with functional groups, branched alkanes also possess chiral centers that can influence their interactions within biological systems. This technical guide provides a comprehensive overview of the chirality of a specific branched alkane, 3-Ethyl-2-methyloctane, including its stereochemical properties, methods for stereoselective analysis, and potential, though currently underexplored, biological relevance.

Stereochemistry of this compound

This compound (C₁₁H₂₄) is a saturated hydrocarbon characterized by an eight-carbon chain with a methyl group at the second carbon and an ethyl group at the third carbon.[1] The presence of these substituents gives rise to two chiral centers at the C2 and C3 positions. The four possible stereoisomers are (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between the enantiomeric pairs is diastereomeric.

The three-dimensional arrangement of the substituents around these chiral centers results in molecules that are non-superimposable mirror images of each other, a defining characteristic of enantiomers. This seemingly subtle structural difference can lead to significant variations in how these molecules interact with other chiral entities, such as enzymes and receptors in the body.

Quantitative Data

| Stereoisomer | Predicted Specific Rotation ([α]D) |

| (2R, 3R)-3-Ethyl-2-methyloctane | Data not available |

| (2S, 3S)-3-Ethyl-2-methyloctane | Data not available |

| (2R, 3S)-3-Ethyl-2-methyloctane | Data not available |

| (2S, 3R)-3-Ethyl-2-methyloctane | Data not available |

Table 1: Predicted Specific Rotation of this compound Stereoisomers. Note: Experimental values are currently unavailable in the literature.

Experimental Protocols

The synthesis and separation of the stereoisomers of branched alkanes like this compound present significant challenges due to their low reactivity and structural similarity. However, several general methodologies can be adapted for this purpose.

Enantioselective Synthesis

The targeted synthesis of a single stereoisomer of this compound would likely involve a multi-step process utilizing chiral auxiliaries or catalysts. A plausible, though unverified, synthetic route is outlined below.

Hypothetical Enantioselective Synthesis Workflow:

Caption: Hypothetical workflow for the enantioselective synthesis of a this compound stereoisomer.

Detailed Protocol (Hypothetical):

-

Preparation of a Chiral Grignard Reagent: Start with an enantiomerically pure precursor, such as (R)-2-methyl-1-pentanol. Convert the alcohol to the corresponding bromide using a reagent like phosphorus tribromide. Subsequently, react the chiral bromide with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, (R)-2-methylpentylmagnesium bromide.

-

Stereospecific Coupling: React the prepared Grignard reagent with a suitable electrophile that will introduce the remaining portion of the carbon skeleton with the correct stereochemistry at the C3 position. This could involve a copper-catalyzed cross-coupling reaction with a chiral tosylate or epoxide derived from a chiral pool starting material.

-

Purification: The final product would be purified using techniques such as fractional distillation and preparative gas chromatography to isolate the desired stereoisomer.

Chiral Chromatography

For the separation of a racemic or diastereomeric mixture of this compound, chiral gas chromatography (GC) is the most suitable technique.

Chiral GC Separation Workflow:

Caption: Workflow for the chiral gas chromatographic separation of this compound stereoisomers.

Detailed Protocol:

-

Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is required.

-

Chiral Stationary Phase: A capillary column coated with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386) (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin), is essential for resolving the enantiomers.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 2 °C/min). This gradient is crucial for achieving baseline separation.

-

Detector Temperature: 280 °C

-

-

Data Analysis: The retention times of the different stereoisomers will vary. The peak areas can be integrated to determine the relative amounts of each isomer in the mixture.

Biological Relevance and Signaling Pathways

While alkanes are generally considered to have low biological activity, their interactions are not entirely nonspecific.[2] The chirality of branched alkanes can play a role in their metabolism by cytochrome P450 enzymes, which are known to exhibit stereoselectivity.[3] The precise fit of a substrate into the active site of an enzyme is a key determinant of its metabolic fate. It is plausible that the different stereoisomers of this compound would be metabolized at different rates, potentially leading to different physiological outcomes if the molecule were to have any downstream effects.

A structurally similar compound, 3-ethyl-2,7-dimethyloctane, has been identified as a urinary sex pheromone in male mice, highlighting that branched alkanes can have specific biological roles.[4]

Currently, there is no direct evidence linking this compound to any specific signaling pathways or pharmacological activities. Research in this area is warranted to explore the potential for stereospecific interactions of this and other chiral alkanes with biological systems, particularly in the context of toxicology and pharmacology.

Logical Relationship of Chirality to Biological Activity:

Caption: Logical flow from molecular chirality to potential differential biological activity.

Conclusion

This compound serves as a valuable model for understanding the often-overlooked chirality of branched alkanes. The presence of two chiral centers gives rise to four distinct stereoisomers, each with a unique three-dimensional structure. While specific quantitative data and detailed experimental protocols for this particular molecule are currently lacking in the scientific literature, established methodologies in enantioselective synthesis and chiral chromatography provide a clear path for their determination. Further research into the stereospecific interactions of this compound and other chiral alkanes with biological systems is crucial for a more complete understanding of their potential roles in pharmacology and toxicology. This knowledge is essential for drug development professionals seeking to design safer and more effective therapeutic agents.

References

Commercial Suppliers and Technical Guide for 3-Ethyl-2-methyloctane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethyl-2-methyloctane, including its chemical properties, commercial availability, and detailed hypothetical experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a technical understanding of this compound.

Introduction

This compound is a branched-chain alkane with the molecular formula C11H24. As a saturated hydrocarbon, it is a non-polar compound with applications primarily in chemical synthesis and as a reference compound in analytical chemistry. Its CAS number is 62016-16-4. Due to its specific branching, it possesses distinct physical and spectroscopic properties.

Commercial Availability

This compound is available from a limited number of commercial chemical suppliers. Researchers interested in procuring this compound should inquire with the following vendors, who have been listed in chemical databases as potential suppliers. Availability and purity should be confirmed with the respective supplier.

Potential Commercial Suppliers:

| Supplier | Location | Purity | Notes |

| Hangzhou J&H Chemical Co., Ltd. | Hangzhou, China | ≥97% | Listed on Molbase.[1] |

| PubChem Listed Vendors | Various | Varies | A list of vendors is available on the PubChem database. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from various chemical databases and provides essential information for handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Formula | C11H24 | |

| Molecular Weight | 156.31 g/mol | |

| CAS Number | 62016-16-4 | |

| IUPAC Name | This compound | |

| Boiling Point | 458.9 K (185.75 °C) (Predicted) | [2] |

| Computed XLogP3 | 5.6 | |

| SMILES | CCCCCC(CC)C(C)C | |

| InChI | InChI=1S/C11H24/c1-5-7-8-9-11(6-2)10(3)4/h10-11H,5-9H2,1-4H3 | |

| InChIKey | ITDXDXCBDQBZEB-UHFFFAOYSA-N |

Experimental Protocols

Due to the limited availability of specific experimental procedures for this compound in published literature, the following sections provide detailed, hypothetical protocols based on established and reliable organic synthesis and analytical chemistry methodologies.

Hypothetical Synthesis of this compound via Grignard Reaction

A plausible and widely used method for the synthesis of unsymmetrical alkanes is the Grignard reaction, which involves the coupling of a Grignard reagent with an alkyl halide.[3][4][5] The following is a hypothetical two-step procedure for the synthesis of this compound.

Step 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)

-

Materials:

-

2-Bromobutane (B33332) (1.1 mol, 150.7 g)

-

Magnesium turnings (1.2 mol, 29.2 g)

-

Anhydrous diethyl ether (500 mL)

-

Iodine crystal (as initiator)

-

Round-bottom flask (1 L), reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Assemble the glassware and dry thoroughly in an oven. Allow to cool under an inert atmosphere.

-

Place the magnesium turnings and a small crystal of iodine in the round-bottom flask.

-

Add 100 mL of anhydrous diethyl ether to the flask.

-

Dissolve the 2-bromobutane in 200 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Add a small amount of the 2-bromobutane solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

The resulting greyish solution is the Grignard reagent, sec-butylmagnesium bromide, which should be used immediately in the next step.

-

Step 2: Coupling Reaction to form this compound

-

Materials:

-

sec-Butylmagnesium bromide solution (from Step 1)

-

1-Bromoheptane (B155011) (1.0 mol, 179.1 g)

-

Anhydrous diethyl ether (200 mL)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Separatory funnel, distillation apparatus

-

-

Procedure:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 1-bromoheptane in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 1-bromoheptane solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the ideal method for analyzing volatile organic compounds like this compound.

-

Sample Preparation: Dilute a small amount of the purified product in a suitable solvent such as hexane.

-

GC Conditions (Typical):

-

Column: Non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

-

Expected Results: The gas chromatogram should show a single major peak corresponding to this compound. The mass spectrum will show a molecular ion peak (m/z 156) and a characteristic fragmentation pattern for a branched alkane.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Expected ¹H NMR Spectra: The spectrum will show complex multiplets in the aliphatic region (approx. 0.8-1.5 ppm) corresponding to the different methyl, methylene, and methine protons.

-

Expected ¹³C NMR Spectra: The spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

-

Signaling Pathways and Biological Activity

As a simple saturated hydrocarbon, this compound is not known to have any specific biological activity or be involved in any signaling pathways. Such compounds are generally considered biologically inert, although they can have non-specific effects at high concentrations. There is no information in the scientific literature to suggest a role for this compound in drug development or as a modulator of biological processes.

Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates the logical workflow for the hypothetical synthesis of this compound described in section 4.1.

Caption: Hypothetical synthesis workflow for this compound.

Analytical Workflow

The following diagram outlines a general workflow for the analytical characterization of synthesized this compound.

Caption: General analytical workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-2-methyloctane via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-2-methyloctane is a branched alkane that can serve as a reference compound in analytical chemistry or as a building block in organic synthesis. This document provides a detailed protocol for the synthesis of this compound utilizing a three-step sequence commencing with a Grignard reaction. The chosen synthetic pathway involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by dehydration to an alkene mixture, and subsequent hydrogenation to yield the target alkane. This method is a robust and common strategy for the formation of highly branched alkanes.

Physicochemical Properties of Key Compounds

| Property | 2-Octanone (B155638) | Ethylmagnesium Bromide (in ether) | 3-Ethyl-2-methyloctan-3-ol | This compound |

| Molecular Formula | C₈H₁₆O | C₂H₅BrMg | C₁₁H₂₄O | C₁₁H₂₄ |

| Molecular Weight | 128.21 g/mol | ~133.27 g/mol | 172.31 g/mol | 156.31 g/mol [1][2] |

| Boiling Point | 173 °C | ~35 °C (of diethyl ether) | Not available | ~185-187 °C (Predicted) |

| Density | 0.819 g/mL | ~1.02 g/mL | Not available | ~0.75 g/mL (Predicted) |

| CAS Number | 111-13-7 | 925-90-6 | Not available | 62016-16-4[2] |

Experimental Protocols

This synthesis is performed in three main stages:

-

Step 1: Grignard Reaction - Synthesis of 3-Ethyl-2-methyloctan-3-ol.

-

Step 2: Dehydration - Conversion of the tertiary alcohol to a mixture of alkenes.

-

Step 3: Hydrogenation - Reduction of the alkenes to the final alkane product.

Step 1: Synthesis of 3-Ethyl-2-methyloctan-3-ol via Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

2-Octanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate (B86663)

-

Iodine crystal (as initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under a vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen)[3].

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to the magnesium turnings. The purple color of the iodine should fade upon initiation of the reaction[3].

-

In the dropping funnel, prepare a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion (~5-10%) of the ethyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by gentle reflux and the disappearance of the iodine color. Gentle warming or sonication may be required if the reaction does not start[3].

-

Once initiated, add the remainder of the ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with 2-Octanone:

-

Cool the Grignard reagent solution in an ice-water bath to 0°C[3].

-

Dissolve 2-octanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution[3].

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times)[3].

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude 3-ethyl-2-methyloctan-3-ol[3].

-

Step 2: Dehydration of 3-Ethyl-2-methyloctan-3-ol

Materials:

-

Crude 3-ethyl-2-methyloctan-3-ol

-

Concentrated sulfuric acid or phosphoric acid

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Place the crude 3-ethyl-2-methyloctan-3-ol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture under distillation. The alkene products will co-distill with water.

-

Collect the distillate and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and the resulting mixture of alkenes can be used in the next step without further purification.

Step 3: Hydrogenation of the Alkene Mixture

Materials:

-

Crude alkene mixture from Step 2

-

Ethanol (B145695) or ethyl acetate (B1210297) (solvent)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

Procedure:

-

Dissolve the crude alkene mixture in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by fractional distillation to obtain pure this compound.

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Key mechanistic steps in the synthesis of this compound.

References

Application Notes and Protocols for the Wittig Reaction in Branched Alkane Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of branched alkanes utilizing the Wittig reaction to generate the alkene precursors, followed by catalytic hydrogenation.

Introduction

The Wittig reaction is a robust and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3] Its high degree of regioselectivity in placing the double bond makes it a superior alternative to elimination reactions, which can often lead to isomeric mixtures.[4] For the synthesis of branched alkanes, a ketone is reacted with a suitable phosphonium (B103445) ylide to produce a branched alkene. This intermediate is then reduced to the corresponding saturated alkane via catalytic hydrogenation. This two-step sequence is a powerful strategy for the construction of complex carbon skeletons.

A significant advancement in this methodology is the development of a one-pot, tandem Wittig-hydrogenation procedure. This approach streamlines the synthesis by performing both the olefination and reduction steps in a single reaction vessel, improving efficiency and reducing waste.[5]

Signaling Pathways and Logical Relationships

The overall transformation from a ketone and an alkyl halide to a branched alkane involves a two-stage synthetic pathway. The first stage is the Wittig reaction itself, which consists of the in situ preparation of the phosphorus ylide followed by its reaction with a ketone to form a branched alkene. The second stage is the catalytic hydrogenation of the alkene to the desired alkane.

Caption: Synthetic pathway for branched alkane synthesis.

Experimental Protocols

Part 1: Synthesis of a Branched Alkene via Wittig Reaction (General Procedure)

This protocol describes a general method for the synthesis of a branched alkene from a ketone and an alkyl halide.

Materials:

-

Alkyl halide

-

Triphenylphosphine

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Strong base (e.g., n-butyllithium (n-BuLi) in hexanes)

-

Ketone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Solvents for extraction (e.g., diethyl ether or ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Phosphonium Salt Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.0 eq.) in a suitable solvent (e.g., toluene (B28343) or acetonitrile). Add the alkyl halide (1.0 eq.) and heat the mixture to reflux for 24-48 hours. Allow the mixture to cool to room temperature, which should result in the precipitation of the phosphonium salt. Collect the salt by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum.

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend the phosphonium salt (1.0 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a strong base (1.0 eq., e.g., n-BuLi) dropwise. A color change (often to yellow, orange, or red) indicates the formation of the ylide. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Wittig Reaction: Cool the ylide solution to 0 °C. Dissolve the ketone (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica (B1680970) gel.

Part 2: One-Pot Tandem Wittig-Hydrogenation for the Synthesis of Branched Alkanes

This protocol is adapted from a procedure for aldehydes and stabilized ylides and can be applied to ketones for the synthesis of branched alkanes.[5]

Materials:

-

Ketone

-

Phosphonium ylide (stabilized or semi-stabilized)

-

Palladium on carbon (10% Pd/C)

-

Solvent (e.g., aqueous solution, THF)

-

Hydrogen gas (H₂)

Procedure:

-

Wittig Reaction: In a round-bottom flask, dissolve the ketone (1.0 eq.) and the phosphonium ylide (1.1 eq.) in the chosen solvent. Stir the mixture at room temperature until the Wittig reaction is complete (monitor by TLC).

-

Hydrogenation: To the reaction mixture containing the newly formed alkene, add 10% Pd/C (5 mol%). Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature. Monitor the reaction progress by TLC or Gas Chromatography (GC) until the alkene is fully consumed.

-

Work-up and Purification: Once the hydrogenation is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Remove the catalyst by filtration through a pad of Celite, washing with a suitable solvent. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the pure branched alkane.

Data Presentation

The following tables summarize representative quantitative data for the Wittig reaction to form alkenes and the subsequent hydrogenation to alkanes.

Table 1: Wittig Reaction of Aldehydes with Various Ylides (Aqueous, One-Pot)

| Entry | Aldehyde (R1) | Ylide (R2) | % Yield | E:Z Ratio |

| 1 | Benzaldehyde | -CHCO₂Me | 46.5 (87.0) | 95.5:4.5 |

| 2 | Anisaldehyde | -CHCO₂Me | 54.9 (87.0) | 99.8:0.2 |

| 3 | 2-Thiophenecarboxaldehyde | -CHCO₂Me | 55.8 (90.5) | 93.1:6.9 |

| 4 | Benzaldehyde | -CHCN | 56.9 (86.1) | 58.8:41.2 |

Note: Yields in parentheses represent the highest reported student yield.

Table 2: Tandem Wittig-Hydrogenation of Aldehydes [5]

| Entry | Aldehyde | Ylide | Product | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | Ph₃P=CHCO₂Et | Ethyl 3-(4-nitrophenyl)propanoate | 95 |

| 2 | 2-Naphthaldehyde | Ph₃P=CHCO₂Et | Ethyl 3-(naphthalen-2-yl)propanoate | 92 |

| 3 | Cinnamaldehyde | Ph₃P=CHCO₂Et | Ethyl 5-phenylpentanoate | 85 |

Note: While these examples use aldehydes, the methodology is applicable to ketones for the synthesis of branched alkanes.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the two-step synthesis of a branched alkane.

Caption: General workflow for branched alkane synthesis.

Conclusion

The Wittig reaction, particularly when coupled with catalytic hydrogenation in a one-pot tandem process, offers a highly efficient and versatile method for the synthesis of branched alkanes. The protocols and data presented herein provide a solid foundation for researchers in the fields of organic synthesis and drug development to apply this powerful methodology to their specific targets. The ability to construct complex, branched carbon skeletons from readily available starting materials underscores the continued importance of the Wittig reaction in modern synthetic chemistry.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Collection - One-Pot, Tandem Wittig Hydrogenation: Formal C(sp3)âC(sp3) Bond Formation with Extensive Scope - Organic Letters - Figshare [figshare.com]

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Ethyl-2-methyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the asymmetric synthesis of the chiral alkane 3-Ethyl-2-methyloctane, a molecule with potential applications as a chiral building block in medicinal chemistry and materials science. As no direct, established synthesis for this specific molecule is readily available in the literature, this document outlines three plausible and robust strategies based on well-established asymmetric methodologies: a chiral auxiliary-mediated approach, an organocatalytic strategy, and a transition-metal catalyzed pathway. Each proposed route is accompanied by a detailed, representative experimental protocol for the key stereochemistry-defining step, adapted from analogous transformations in the literature. Quantitative data, including yields and stereoselectivities for these model reactions, are summarized for comparative evaluation. Visual workflows for each synthetic route are provided to facilitate understanding.

Introduction

Chiral alkanes, despite their simple hydrocarbon structure, are increasingly recognized as important motifs in drug discovery and development. The specific three-dimensional arrangement of alkyl groups can significantly influence the binding affinity and biological activity of a molecule. This compound possesses two contiguous stereocenters (at C2 and C3), making its stereocontrolled synthesis a challenging yet valuable endeavor. This document outlines three distinct and reliable approaches to access specific stereoisomers of this chiral alkane.

Proposed Synthetic Strategies

Three primary strategies for the asymmetric synthesis of this compound are presented:

-

Chiral Auxiliary Approach: Utilizing an Evans oxazolidinone auxiliary to direct the stereoselective alkylation for the formation of the C2-C3 bond.

-

Organocatalytic Approach: Employing an organocatalyst for the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated aldehyde to establish the stereocenter at C3.

-

Transition-Metal Catalyzed Approach: A palladium-catalyzed asymmetric allylic alkylation to construct the C3 stereocenter with high enantioselectivity.

The selection of a particular strategy may depend on factors such as the availability of starting materials, desired stereoisomer, and scalability.

Data Presentation: Comparison of Asymmetric Synthesis Strategies

The following table summarizes the expected quantitative data for the key stereochemistry-defining step in each proposed synthetic route, based on analogous reactions reported in the literature.

| Strategy | Key Reaction | Catalyst/Auxiliary | Typical Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference for Analogous Reaction |

| 1. Chiral Auxiliary | Evans Asymmetric Alkylation | (S)-4-Benzyl-2-oxazolidinone | 85-95 | >95:5 | >99 | [1] |

| 2. Organocatalysis | Asymmetric Conjugate Addition | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 80-90 | Not Applicable | 90-99 | [2][3] |

| 3. Transition-Metal Catalysis | Asymmetric Allylic Alkylation | Pd(0) / (S,S)-Trost Ligand | 85-95 | Not Applicable | >95 | [4][5] |

Experimental Protocols and Workflows

Strategy 1: Chiral Auxiliary-Mediated Synthesis

This approach utilizes an Evans oxazolidinone chiral auxiliary to direct the diastereoselective alkylation of a propionyl-substituted auxiliary with 1-iodopentane (B145852). Subsequent removal of the auxiliary and reduction of the resulting carbonyl group affords the target alkane.

Caption: Workflow for the chiral auxiliary-mediated synthesis of this compound.

Materials:

-

N-Propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv)

-

Dry Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) (1.05 equiv, 2.0 M solution in THF/heptane/ethylbenzene)

-

1-Iodopentane (1.2 equiv)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-